Etripamil is a novel compound classified as a short-acting calcium channel blocker, primarily utilized in the treatment of paroxysmal supraventricular tachycardia (PSVT). It is notable for its unique intranasal delivery formulation, which allows for rapid onset of action, making it a promising candidate for self-administration in acute situations. Etripamil's chemical structure is defined by the molecular formula and a molecular weight of approximately 452.6 g/mol, with the CAS registry number 1593673-23-4 .
The synthesis of Etripamil employs a convergent synthesis approach, which involves the preparation of two key intermediates that are subsequently coupled through reductive amination. This method is advantageous as it avoids toxic reagents like potassium cyanide and dimethyl sulfate, enhancing safety and scalability for industrial production.
Etripamil's molecular structure consists of a complex arrangement that includes an aromatic ring and various functional groups characteristic of calcium channel blockers. The structural analysis reveals:
The detailed structural data can be sourced from chemical databases such as PubChem, which provides comprehensive information on its molecular characteristics.
Etripamil is involved in several types of chemical reactions, including:
The outcomes of these reactions depend on the specific conditions applied. For example:
Etripamil functions primarily as a non-dihydropyridine L-type calcium channel blocker. Its mechanism involves inhibiting the influx of calcium ions through L-type calcium channels located predominantly in cardiac tissues and blood vessels. This inhibition leads to:
These effects contribute to the restoration of normal heart rhythm, particularly beneficial in treating arrhythmias such as PSVT .
Etripamil is characterized by:
The chemical stability and reactivity profile indicate that Etripamil can undergo various transformations under different conditions, making it versatile for pharmaceutical applications.
Relevant analyses include stability studies and solubility tests that are essential for determining its suitability for clinical use .
Etripamil has several scientific applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2